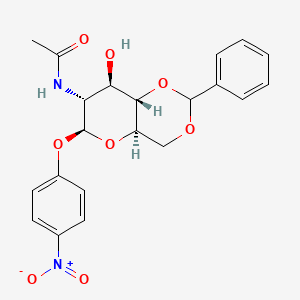

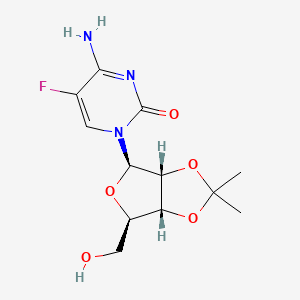

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide" and related compounds involves multiple steps, starting from cinnamyl alcohol-2,3-epoxide. One notable synthesis approach involves the resolution of a precursor compound with (+) mandelic acid, followed by several chemical transformations, including cleavage and morpholine substitution, to achieve the desired ethoxyphenoxy derivative (Prabhakaran et al., 2004). This process highlights the complexity and precision required in synthesizing such molecules, demonstrating the intricate interplay of organic chemistry techniques.

科学的研究の応用

Chiral Synthesis Applications

- Chiral Synthesis for Potential Norepinephrine Reuptake Inhibitors: A study demonstrated the use of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide in the chiral synthesis of potential norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).

Biotransformation and Enantioselectivity

- Biotransformations in Enantioselective Synthesis: The compound has been used in the study of biotransformations for synthesizing oxiranecarboxamides with tertiary and quaternary stereocenters, showing high enantioselectivity (Wang et al., 2005).

- Enantioselective Epoxyalkane Formation by Microorganisms: Microorganisms like Nocardioides sp. have been shown to transform alkenes into highly enantio-enriched epoxyalkanes, demonstrating the potential of biological systems for enantioselective synthesis (Owens et al., 2009).

Catalysis and Stereochemistry

- Catalysis in Epoxidation Reactions: Research has shown that certain chromium(III)−salen complexes can effectively catalyze epoxidation reactions, providing insights into enantioselective mechanisms in organic synthesis (Protesescu et al., 2011).

Synthetic Applications in Pharmaceuticals

- Synthesis of Drug Precursors: The compound has been used in the synthesis of precursors for drugs like Taxol, demonstrating its application in pharmaceutical synthesis (Wei et al., 2014).

- Biosynthesis of Chiral Synthons for Drug Development: A study utilized Aspergillus fumigatus for the biosynthesis of chiral synthons used in drugs, highlighting the utility of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide in developing pharmaceutical intermediates (Zhang et al., 2014).

Safety and Hazards

The safety data sheet for “(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide involves the epoxidation of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene using a suitable oxidizing agent.", "Starting Materials": [ "(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene", "Oxidizing agent" ], "Reaction": [ "To a solution of (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene in a suitable solvent, add the oxidizing agent slowly with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time until the reaction is complete.", "Isolate the product by filtration or extraction and purify it by suitable methods." ] } | |

CAS番号 |

98769-72-3 |

製品名 |

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide |

分子式 |

C₁₇H₁₈O₃ |

分子量 |

270.32 |

同義語 |

(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]oxirane; _x000B_(R*,R*)-(+/-)-[(2-Ethoxyphenoxy)phenylmethyl]oxirane; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

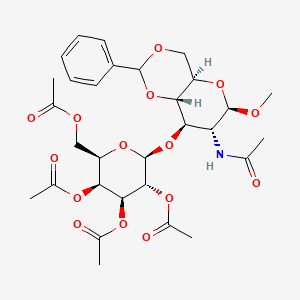

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)